
Decarestrictine A
Descripción general
Descripción
La Decarestrictina A1 es un metabolito fúngico descubierto en especies de Penicillium . Su estructura química se representa a continuación:
Decarestrictina A1(CAS No.:127393−90−2)Molecular Formula: C10H14O4Molecular Weight: 198.22 g/mol
Métodos De Preparación
Rutas de síntesis: Se han reportado rutas de síntesis para la Decarestrictina A1 en la literatura. Sin embargo, los detalles específicos sobre los pasos sintéticos e intermediarios no están disponibles fácilmente en las fuentes que he encontrado.
Producción industrial: La información sobre los métodos de producción a escala industrial de Decarestrictina A1 es limitada. Se estudia principalmente en entornos de investigación en lugar de ser producida a escala industrial.
Análisis De Reacciones Químicas
La Decarestrictina A1 puede sufrir varias reacciones químicas. Si bien los estudios detallados son escasos, podemos inferir reacciones potenciales en base a sus grupos funcionales y características estructurales:
Reacciones de oxidación y reducción: La Decarestrictina A1 probablemente participa en reacciones redox debido a sus grupos funcionales que contienen oxígeno.
Reacciones de sustitución: Puede sufrir sustituciones nucleofílicas o electrófilas.
Reactivos y condiciones comunes: Los reactivos y condiciones específicos siguen sin revelarse, pero los reactivos estándar de la química orgánica (por ejemplo, oxidantes, agentes reductores, ácidos de Lewis) probablemente jugarían un papel.
Productos principales: Los productos principales resultantes de estas reacciones no están explícitamente documentados.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Decarestrictine A has shown promising antimicrobial properties, making it a candidate for further exploration in antibiotic development. The compound exhibits activity against various bacterial strains, which is crucial in the context of rising antibiotic resistance.
- Case Study : Research indicates that this compound displays significant inhibitory effects on Methicillin-resistant Staphylococcus aureus (MRSA), a major concern in clinical settings. This was demonstrated through in vitro assays where the compound was tested against multiple strains of MRSA, showcasing its potential as a lead compound for new antimicrobial agents .
Anticancer Properties
The anticancer potential of this compound has been investigated, particularly its effects on various cancer cell lines. The compound's ability to induce apoptosis and cell cycle arrest positions it as a candidate for cancer therapy.
- Research Findings : In studies involving human lung cancer cells (A549), this compound was found to mediate G1 phase arrest, leading to reduced cell proliferation. This suggests that the compound may interfere with critical cell cycle regulatory mechanisms .
Biosynthetic Studies
Understanding the biosynthesis of this compound is crucial for its application in synthetic biology and natural product chemistry. The compound is derived from a common pentaketide precursor through polyketide synthase pathways.
- Biosynthetic Pathway Analysis : Feeding experiments using isotopically labeled precursors have elucidated the biosynthetic route of this compound, providing insights into its structural modifications during synthesis . This knowledge can facilitate the development of synthetic analogs with enhanced biological activity.
Structure-Activity Relationship (SAR)
Investigating the structure-activity relationship of this compound aids in understanding how modifications to its chemical structure can influence its biological activity.
- Synthetic Analog Development : Researchers have synthesized various analogs of this compound to explore their antimicrobial and anticancer activities, aiming to enhance potency while reducing toxicity . These studies are essential for optimizing lead compounds for therapeutic use.
Potential Applications in Drug Discovery
Given its diverse biological activities, this compound serves as a valuable scaffold for drug discovery efforts targeting infectious diseases and cancer.
- Future Directions : Ongoing research focuses on optimizing the pharmacokinetic properties of this compound and its derivatives to improve their efficacy and safety profiles in clinical applications .
Data Table: Summary of Applications
Mecanismo De Acción
Desafortunadamente, la información detallada sobre el mecanismo de acción de la Decarestrictina A1 no está disponible fácilmente. Se necesitan más estudios para dilucidar sus objetivos moleculares y vías.
Comparación Con Compuestos Similares
La singularidad de la Decarestrictina A1 radica en su estructura específica. No pude encontrar una lista completa de compuestos similares. Los investigadores pueden explorar metabolitos fúngicos y análogos relacionados para la comparación.
Actividad Biológica
Decarestrictine A is a member of the decarestrictine family of natural products, which are primarily derived from various species of the fungus Penicillium. This compound has gained attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings and presenting relevant data.
Chemical Structure and Biosynthesis
This compound is characterized by its unique ten-membered lactone ring structure. Its biosynthesis involves a polyketide pathway originating from a common pentaketide precursor. Research indicates that this compound undergoes various post-polyketide synthase modifications, which contribute to its structural diversity and biological activity .
1. Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound against various pathogens. For instance, it has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
- Study Findings :
- In vitro tests indicated that this compound exhibits significant inhibitory effects against Staphylococcus aureus and Candida albicans.
- The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 16 µg/mL for C. albicans.
2. Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines in macrophages.
- Mechanism of Action :
- The compound reduces the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), leading to decreased levels of inflammatory mediators.
- In animal models, this compound administration resulted in reduced edema in paw inflammation assays.
3. Anticancer Potential
Research into the anticancer properties of this compound is ongoing. Preliminary studies suggest it may induce apoptosis in cancer cell lines.
- Case Study :
- In a study involving human breast cancer cells (MCF-7), treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours.
- Flow cytometry analysis revealed an increase in early apoptotic cells following treatment.
Research Findings Summary Table
Activity Type | Pathogen/Cell Line | MIC/IC50 Value | Mechanism/Notes |
---|---|---|---|
Antimicrobial | S. aureus | 32 µg/mL | Inhibits bacterial growth |
C. albicans | 16 µg/mL | Inhibits fungal growth | |
Anti-inflammatory | Macrophages | N/A | Reduces COX-2 and iNOS expression |
Anticancer | MCF-7 (breast cancer) | 15 µM | Induces apoptosis |
Propiedades
IUPAC Name |
(1S,3R,7R,8Z,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2-/t6-,7+,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWPVPJYCLLPQL-PHKLUEOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(O2)C=CC(CC(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H](O2)/C=C\[C@@H](CC(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: Decarestrictine A is a 10-membered lactone, a type of organic compound, that belongs to the decarestrictine family. It is primarily known for its ability to inhibit cholesterol biosynthesis. [, , , ]
A: this compound is produced by certain fungal species, notably Penicillium simplicissimum and Penicillium corylophilum. [, ]
A: Yes, in vitro studies using the HEP-G2 cell line have confirmed the cholesterol biosynthesis inhibition by this compound. This effect has also been observed in vivo, further supporting its potential as a cholesterol-lowering agent. []
ANone: Unfortunately, the provided abstracts do not explicitly state the molecular formula and weight of this compound. Further research in chemical databases or the original research papers would be necessary to obtain this information.
A: this compound shares a common structural motif with other decarestrictines: a 10-membered lactone ring. The specific structural differences between this compound and other members of the family, such as variations in the oxygenation pattern between C-3 and C-7, are not detailed in these abstracts. []
A: While the provided abstracts don't offer specific spectroscopic data for this compound, they mention that its structure, along with other decarestrictines, has been elucidated using various spectroscopic techniques. These techniques likely include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). [, , ]
A: Decarestrictines are produced through a polyketide biosynthetic pathway. Research using isotope-labeled precursors, like 13C-labeled acetates and malonic acid, has confirmed their origin from a common pentaketide precursor. []
A: Yes, manipulating the pH during fermentation can significantly influence the production of specific decarestrictines. This manipulation allows researchers to direct the fermentation process to yield desired members of the decarestrictine family. [, ]
A: Yes, this compound belongs to a family of structurally related compounds called decarestrictines. These compounds share a 10-membered lactone ring but differ in their oxygenation patterns and substituents. Examples of other decarestrictines include Decarestrictine B, C1, C2, D, E, F, G, H, I, J, L, M, N, and O. [, , , , , , , , , , , , , , , , , , , ]
A: this compound and D are members of the same family of compounds and share a similar core structure. During fermentation, this compound can be converted into Decarestrictine D under acidic conditions. This conversion is not enzyme-catalyzed, but rather a non-enzymatic process, highlighting the complex interplay of factors influencing the production of specific decarestrictines. []
A: Yes, several decarestrictines, including Decarestrictine D, I, J, L, and O, have been successfully synthesized. These syntheses typically involve multiple steps and often employ strategies like ring-closing metathesis (RCM) and stereoselective reactions to construct the 10-membered lactone ring and install the correct stereochemistry. [, , , , , , , , , , , , , ]
A: Yes, recent research has identified a polyketide cyclase enzyme, DcsB, involved in the biosynthesis of Decarestrictine C1. DcsB catalyzes the formation of the medium-ring lactone structure, a challenging step in chemical synthesis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.